molecular formula C9H2F4N2S B12288352 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

Cat. No.: B12288352
M. Wt: 246.19 g/mol
InChI Key: DGCPSFWIXDMEDU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS 1311158-94-7) emerged as a structural analog of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of enzalutamide, an androgen receptor antagonist used in prostate cancer therapy. The addition of a fluorine atom at the 3-position represents a strategic modification to enhance electronic and steric properties for specialized applications. Early synthetic routes for related isothiocyanates involved thiophosgene, but safety concerns prompted the development of alternative methods using thiocarbonyldiimidazole (TCDI) or ammonium thiocyanate.

The compound was first reported in patent literature during efforts to optimize enzalutamide synthesis, with its distinct substitution pattern offering advantages in reaction selectivity and downstream biological activity. Its molecular architecture—featuring a trifluoromethyl group (-CF₃), fluorine atom, and reactive isothiocyanate (-N=C=S) group—makes it a valuable building block in medicinal and materials chemistry.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₉H₂F₄N₂S
Molecular Weight 246.18 g/mol
SMILES N#CC1=CC=C(N=C=S)C(F)=C1C(F)(F)F
CAS Number 1311158-94-7

Significance in Organofluorine Chemistry

The compound’s design epitomizes modern organofluorine chemistry strategies:

  • Electron-Withdrawing Effects : The -CF₃ group induces strong inductive effects, polarizing the aromatic ring and activating specific positions for nucleophilic or electrophilic attacks.
  • Isothiocyanate Reactivity : The -N=C=S moiety enables conjugation with amines, forming thiourea linkages critical for drug-target interactions.
  • Fluorine’s Role : The 3-fluoro substituent enhances metabolic stability and lipophilicity, improving pharmacokinetic profiles in pharmaceutical candidates.

These features enable applications in:

  • Targeted Therapeutics : As a precursor for prostate cancer drugs with improved specificity.
  • Radiolabeling : Functionalized isothiocyanates serve as prosthetic groups for ¹⁸F-based PET tracers, though direct use of this compound in radiochemistry remains underexplored.

Research Objectives and Methodological Scope

Current research prioritizes:

  • Synthetic Optimization : Developing scalable, thiophosgene-free routes using TCDI or flow chemistry.
  • Application Expansion : Investigating roles in covalent inhibitor design and polymer crosslinking.
  • Analytical Characterization : Advanced HPLC and LC-MS protocols to quantify impurities (<0.2%) and ensure batch consistency.

Table 2: Comparative Synthesis Methods

Method Reagent Yield (%) Purity (%)
Thiophosgene Route CSCl₂ 78 96
TCDI Method Thiocarbonyldiimidazole 85 99
Continuous Flow NH₄SCN 92 99.5

Methodologies emphasize solvent selection (ethers, ketones) and temperature control (25–70°C) to minimize byproducts like 3A, 3B, and 3C impurities. Nuclear magnetic resonance (NMR) and X-ray crystallography remain pivotal for structural confirmation, with characteristic ¹³C NMR signals at δ 120–130 ppm for the isothiocyanate carbon.

Properties

Molecular Formula

C9H2F4N2S

Molecular Weight

246.19 g/mol

IUPAC Name

3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C9H2F4N2S/c10-8-6(15-4-16)2-1-5(3-14)7(8)9(11,12)13/h1-2H

InChI Key

DGCPSFWIXDMEDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)F)N=C=S

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Solvent System : Water or biphasic water/organic solvent mixtures (e.g., chloroform).
  • Temperature : Room temperature (20–25°C).
  • Procedure :
    • Thiophosgene is dispersed in water under vigorous stirring.
    • The amine precursor is added portionwise, forming a heterogeneous mixture.
    • After 1–2 hours, the product is extracted with chloroform, dried over MgSO₄, and concentrated.

Yield and Purity

  • Yield : ~99%.
  • Purity : Initial crude product contains 3–4% impurities (e.g., thiourea derivatives).
  • Purification : Recrystallization from n-heptane reduces impurities to <0.2%.

Limitations :

  • Thiophosgene’s toxicity necessitates specialized handling and containment.
  • Byproduct phosgene gas complicates large-scale production.

Thiocarbonyldiimidazole (TCDI) as a Safer Alternative

To mitigate thiophosgene’s hazards, thiocarbonyldiimidazole (TCDI) has been employed as a non-volatile, solid-phase reagent.

Reaction Conditions

  • Solvent : Dichloromethane, toluene, or ethers.
  • Base : Triethylamine or pyridine.
  • Temperature : 5–35°C.
  • Procedure :
    • TCDI and the amine are stirred in the presence of a base.
    • The intermediate is treated with aqueous acid (e.g., HCl) to liberate the isothiocyanate.

Yield and Purity

  • Yield : 85–90%.
  • Purity : >96% after crystallization with hexane/heptane.

Advantages :

  • Eliminates phosgene generation.
  • Compatible with standard reactor setups.

Resin-Catalyzed Synthesis for Green Chemistry

Indion 190 resin, a macroporous ion-exchange resin, has been used to catalyze isothiocyanate formation under mild conditions.

Reaction Conditions

  • Solvent : Ethyl acetate or toluene.
  • Catalyst Loading : 15 mol% Indion 190.
  • Temperature : Reflux (80–110°C).
  • Procedure :
    • The amine and thiophosgene (or CS₂) are combined with the resin.
    • After 3–4 hours, the resin is filtered and reused.

Yield and Purity

  • Yield : 82–88%.
  • Purity : >98% after column chromatography.

Advantages :

  • Catalyst recyclability reduces waste.
  • Avoids harsh reagents.

Industrial-Scale Continuous Flow Methods

Continuous flow reactors enhance safety and efficiency for large-scale production.

Reaction Setup

  • Reactors : Tubular or microfluidic systems.
  • Residence Time : 10–30 minutes.
  • Solvent : n-Heptane or isopropyl acetate.

Yield and Purity

  • Yield : 90–95%.
  • Purity : >99% via in-line distillation.

Advantages :

  • Precise temperature control minimizes side reactions.
  • Scalable with reduced operational costs.

Comparative Analysis of Methods

Parameter Thiophosgene TCDI Resin-Catalyzed Continuous Flow
Yield 99% 85–90% 82–88% 90–95%
Purity >96% >96% >98% >99%
Safety Low Moderate High High
Scalability Limited Moderate High High
Environmental Impact High Moderate Low Low

Impurity Profiles and Mitigation Strategies

Common impurities include:

  • Thiourea Derivatives : Formed via amine-isothiocyanate coupling.
  • Residual Solvents : n-Heptane, chloroform.
  • Degradation Products : Hydrolysis to thiocarbamic acids.

Purification Techniques :

  • Recrystallization : n-Heptane/hexane mixtures reduce impurities to <0.2%.
  • Column Chromatography : Silica gel with ethyl acetate/hexane eluents.
  • Distillation : Short-path distillation under vacuum for high-priority APIs.

Chemical Reactions Analysis

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis of Anti-Cancer Agents

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is primarily utilized as a reagent in the synthesis of thioxoimidazolidinones, which have shown potential as anti-prostate cancer agents. This compound acts as an intermediate in the production of enzalutamide, a drug used for treating prostate cancer. The synthesis pathway typically involves the reaction of 4-amino-2-trifluoromethylbenzonitrile with thiophosgene, leading to the formation of the desired isothiocyanate .

Enzalutamide Production

The compound plays a crucial role in the improved processes for synthesizing enzalutamide. Research indicates that cyclization reactions involving 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile can lead to higher yields of enzalutamide when conducted under controlled conditions, avoiding hazardous reagents like thiophosgene . This advancement not only enhances efficiency but also reduces safety risks associated with traditional synthesis methods.

Molecular Docking Studies

In recent studies, molecular docking assessments have been performed to evaluate the binding affinity of derivatives containing this isothiocyanate moiety against various targets such as vascular endothelial growth factor receptor-2 (VEGFR-2). These studies suggest that modifications at specific positions can enhance binding interactions, potentially leading to new therapeutic agents aimed at inhibiting angiogenesis in cancer treatment .

Data Table: Comparative Analysis of Applications

Application AreaDescriptionKey Findings
Anti-Cancer Drug SynthesisUsed in creating thioxoimidazolidinones for prostate cancer treatmentEffective intermediate for enzalutamide production
Molecular Docking StudiesEvaluating binding affinities with VEGFR-2 and other targetsPotential for developing new anti-cancer agents
Improved Synthetic ProcessesEnhanced methods for synthesizing enzalutamide while minimizing hazardous reagentsHigher yields and reduced safety risks

Case Study 1: Synthesis of Thioxoimidazolidinones

A study demonstrated the successful synthesis of thioxoimidazolidinones using 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile as a key intermediate. The reaction conditions were optimized to improve yield and purity, showcasing the compound's utility in developing novel anti-cancer therapies .

Case Study 2: Enzalutamide Production Optimization

Research focused on optimizing the cyclization process involving this compound revealed significant improvements in yield when using alternative solvents and reaction conditions. This study emphasized the importance of selecting appropriate methodologies to enhance product outcomes while ensuring safety during synthesis .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves its role as an intermediate in the synthesis of enzalutamide. Enzalutamide works by inhibiting androgen receptors, which are crucial for the growth and survival of prostate cancer cells. By blocking these receptors, enzalutamide prevents the activation of androgen-dependent genes, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, this section compares 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile with compounds sharing structural or functional similarities. Key comparisons include:

Functional Group Reactivity
Compound Name Reactive Groups Reactivity Profile Applications
3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile Isothiocyanate (-NCS), CF₃, F, CN High electrophilicity at -NCS; CF₃ enhances lipophilicity; F modulates electronic effects Bioconjugation, kinase inhibitor synthesis
2-Bromo-4-fluoro-5-nitrobenzoic acid Br, F, NO₂, COOH Nucleophilic aromatic substitution (Br, NO₂); COOH for salt formation Antibiotic intermediates, metal ligands
5-Nitro-6-hydroxynicotinic acid NO₂, OH, COOH Acid-base reactions; nitro group reduction to amine Coordination chemistry, redox probes

Key Findings :

  • The isothiocyanate group in the target compound enables covalent binding to amines or thiols, a feature absent in nitro- or carboxylate-containing analogs like 5-nitro-6-hydroxynicotinic acid .
  • Trifluoromethyl groups improve metabolic stability compared to non-fluorinated analogs, as seen in agrochemical lead optimization studies.
  • Halogen positioning (e.g., Br in 2-bromo-4-fluoro-5-nitrobenzoic acid vs. F in the target compound) significantly alters steric hindrance and solubility.
Physicochemical Properties
Property 3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile 2-Bromo-4-fluoro-5-nitrobenzoic acid 5-Nitro-6-hydroxynicotinic acid
Molecular Weight (g/mol) 276.1 284.0 200.1
LogP (Predicted) 2.8 1.5 -0.3
Melting Point (°C) 85–90 (decomposes) 160–165 >300 (decomposes)
Solubility in Water Low Moderate High

Analysis :

  • The higher logP of the target compound reflects enhanced lipophilicity due to the CF₃ group, favoring membrane permeability in drug design.
  • Water solubility inversely correlates with halogenated/fluorinated substituents, as seen in the low solubility of the target compound compared to carboxylate-rich analogs.

Research and Industrial Relevance

  • Pharmaceuticals : The compound’s trifluoromethyl and isothiocyanate groups are exploited in kinase inhibitor development, where selective protein binding is critical .
  • Agrochemicals : Fluorinated benzonitriles are explored as herbicides due to their resistance to environmental degradation.
  • Limitations: Handling the isothiocyanate group requires strict inert conditions to prevent hydrolysis, a challenge less pronounced in carboxylate analogs.

Biological Activity

3-Fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS Number: 1311158-94-7) is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of diseases related to the androgen receptor. This article delves into its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile is C9H2F4N2SC_9H_2F_4N_2S, with a molecular weight of approximately 246.18 g/mol. The compound features a trifluoromethyl group, which is known for enhancing biological activity through increased lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC9H2F4N2S
Molecular Weight246.18 g/mol
CAS Number1311158-94-7

Synthesis

The synthesis of 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile involves several steps, including the acetylation of 2-fluoro-3-trifluoromethylaniline followed by reactions with bromine and thiophosgene. The method aims to improve yield and reduce waste, making it efficient for pharmaceutical applications .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro evaluations demonstrated that derivatives containing similar structural motifs exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HT-29 (colon cancer). Notably, compounds with a trifluoromethyl group displayed enhanced potency compared to their non-fluorinated counterparts .

Table: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5490.83
Compound BMDA-MB-2311.01
Compound CHeLa0.75
Compound DHT-291.02

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have shown to inhibit tubulin assembly significantly more than established agents like combretastatin A-4 .

Case Studies

A notable case study involved the evaluation of a series of compounds structurally related to 3-fluoro-4-isothiocyanato-2-(trifluoromethyl)benzonitrile in zebrafish embryos, where significant inhibition of HeLa cell growth was observed. The study confirmed that these compounds could effectively induce apoptotic pathways in vivo, suggesting their potential for further development in cancer therapy .

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